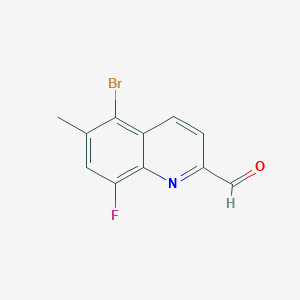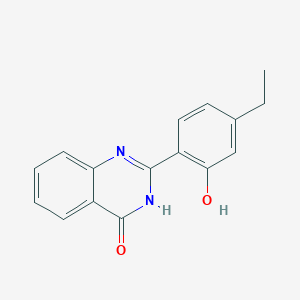
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol is a synthetic nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps:
Starting Material: The synthesis often begins with a protected sugar derivative.
Fluorination: Introduction of the fluorine atom at the 4-position of the sugar moiety.
Glycosylation: Coupling of the fluorinated sugar with a purine base, specifically 6-methyl-9H-purine.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of amino or thiol derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its unique chemical properties due to the presence of the fluorine atom.
Biology:
- Investigated for its ability to inhibit viral replication by incorporating into viral DNA or RNA.
- Studied for its effects on cellular processes and enzyme activities.
Medicine:
- Potential antiviral agent against viruses like HIV and hepatitis.
- Explored as an anticancer agent due to its ability to interfere with DNA synthesis in rapidly dividing cells.
Industry:
- Used in the development of diagnostic tools and assays.
- Potential applications in the synthesis of pharmaceuticals and biotechnological products.
Mecanismo De Acción
The compound exerts its effects primarily by incorporating into nucleic acids, thereby disrupting the normal processes of DNA and RNA synthesis. This can inhibit viral replication or induce cell death in cancer cells. The presence of the fluorine atom enhances its stability and binding affinity to target enzymes and receptors.
Molecular Targets and Pathways:
Viral Polymerases: Inhibition of viral DNA or RNA polymerases.
Cellular Enzymes: Inhibition of enzymes involved in DNA synthesis and repair.
Signaling Pathways: Disruption of cellular signaling pathways that regulate cell growth and division.
Comparación Con Compuestos Similares
(2R,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol: A nucleoside analog with an amino group instead of a methyl group.
(2R,3S,4S,5R)-4-Chloro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol: A similar compound with a chlorine atom instead of a fluorine atom.
Uniqueness:
- The presence of the fluorine atom at the 4-position enhances the compound’s stability and binding affinity.
- The 6-methyl group on the purine base provides unique steric and electronic properties that can influence its biological activity.
This detailed article provides a comprehensive overview of (2R,3S,4S,5R)-4-Fluoro-5-(hydroxymethyl)-2-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H13FN4O3 |
|---|---|
Peso molecular |
268.24 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-9(18)7(12)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3/t6-,7-,9-,11-/m1/s1 |
Clave InChI |
GEGBHVNLTUERMQ-LUQPRHOASA-N |
SMILES isomérico |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |
SMILES canónico |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


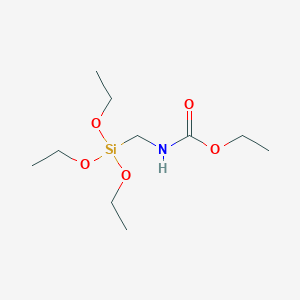
![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)


![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)

![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)
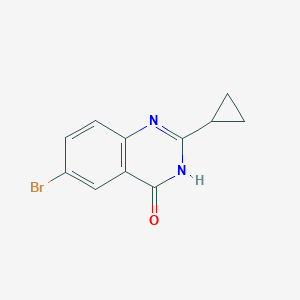
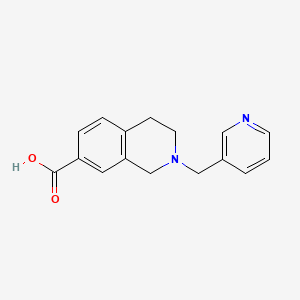
![1-[1-Phenyl-3-(trimethylsilyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B11854477.png)

